3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide
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Overview
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide , belongs to the class of benzazepines. These compounds feature a hydrogenated heterocyclic ring system and exhibit diverse biological activities .
Preparation Methods
Synthesis Routes: The formation of the benzazepine ring can be achieved through various synthetic routes. One approach involves the transformation of an anthranilic acid derivative, followed by conversion of the ester to a nitrile group . Another method utilizes commercially available 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate and subsequent cyclization using CF3SO3H to yield 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research advancements continue to improve existing synthetic routes.
Chemical Reactions Analysis
Reactivity: 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Major Products: The major products formed from these reactions include derivatives of the benzazepine ring, which may exhibit diverse pharmacological properties.
Scientific Research Applications
Pharmacology: Benzazepines, including our compound, have shown promise in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure. Some benzazepines exhibit antibacterial activity and act as sodium channel blockers. Tolvaptan, a representative compound, is used to treat hyponatremia .
Mechanism of Action
The precise mechanism by which 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Our compound’s unique features lie in its specific substitution pattern and the presence of the sulfanyl group. Further comparison with similar benzazepines would provide valuable insights.
Similar Compounds: While I don’t have a comprehensive list of similar compounds at the moment, exploring related benzazepines and their biological activities would enhance our understanding.
Remember that research in this field is ongoing, and new findings may emerge
Properties
Molecular Formula |
C19H20N2O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18(20-15-7-2-1-3-8-15)12-13-24-17-11-10-14-6-4-5-9-16(14)21-19(17)23/h1-9,17H,10-13H2,(H,20,22)(H,21,23) |
InChI Key |
KZDONOQFRMZNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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